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  • Product: 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
  • CAS: 1620778-23-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one

This guide provides a detailed exploration of the physicochemical properties of 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the physicochemical properties of 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the pyrrolo[2,1-f][1][2][3]triazine class, this molecule serves as a crucial scaffold in the development of targeted therapeutics, including kinase inhibitors and antiviral agents.[4][5][6][7] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's structural characteristics, physicochemical parameters, and the experimental methodologies used for their determination.

Introduction to the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a unique fused heterocyclic system that has garnered considerable attention in drug discovery.[4][6] Its structural resemblance to purine bases makes it a prime candidate for interacting with biological targets that recognize purines, such as kinases and viral polymerases.[2] The rigid, planar nature of this bicyclic system provides a well-defined framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with target proteins.[1]

Derivatives of this scaffold have shown a wide array of biological activities, including the inhibition of critical cellular signaling pathways implicated in cancer and the replication of various RNA viruses.[4][7] Notably, the pyrrolo[2,1-f][1][2][3]triazine core is a key structural motif in the antiviral drug Remdesivir and the anti-tumorigenic agent Brivanib Alaninate.[4] The addition of a chlorine atom at the 7-position, as in 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one, is anticipated to significantly modulate the electronic properties and metabolic stability of the parent molecule, thereby influencing its biological activity and pharmacokinetic profile.

Structural and Physicochemical Properties

While specific experimental data for 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one is not extensively available in the public domain, we can infer its key physicochemical properties based on the known characteristics of the pyrrolo[2,1-f][1][2][3]triazine core and the influence of the chloro-substituent.

Chemical Structure and Molecular Formula
  • IUPAC Name: 7-chloro-3H,4H-pyrrolo[2,1-f][1][2][3]triazin-4-one

  • Molecular Formula: C₆H₄ClN₃O

  • Core Scaffold: Pyrrolo[2,1-f][1][2][3]triazine

The structure consists of a pyrrole ring fused to a 1,2,4-triazine ring, with a chlorine atom substituted at the 7-position and a ketone group at the 4-position.

Predicted Physicochemical Parameters

The following table summarizes the predicted physicochemical properties of 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one. These values are estimations based on computational models and data from structurally similar compounds.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~185.57 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
Melting Point Expected to be a crystalline solid with a relatively high melting point, likely >200 °C.Influences formulation and stability.
Boiling Point Likely to decompose before boiling under atmospheric pressure.Not a critical parameter for most pharmaceutical applications.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[1]Affects formulation, administration route, and bioavailability.
pKa The triazine nitrogens are weakly basic. The pyrrole N-H is weakly acidic.Influences ionization state at physiological pH, affecting solubility, permeability, and target binding.
LogP Estimated to be in the range of 1.5 - 2.5.A measure of lipophilicity, which impacts cell membrane permeability and absorption.

Experimental Determination of Physicochemical Properties

The following section details the standard experimental protocols for determining the key physicochemical properties of a novel compound like 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one.

Synthesis

The synthesis of substituted pyrrolo[2,1-f][1][2][3]triazin-4-ones can be achieved through various synthetic routes, often starting from pyrrole derivatives. A common approach involves the cyclization of appropriately substituted N-aminopyrroles.[4]

A potential synthetic workflow is outlined below:

G A Starting Pyrrole Derivative B N-amination A->B e.g., Hydroxylamine-O-sulfonic acid C Cyclization with a C1 synthon B->C e.g., Formamidine acetate D Chlorination C->D e.g., N-Chlorosuccinimide E 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one D->E

Caption: A generalized synthetic workflow for 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one.

Structural Elucidation

The definitive structure of a newly synthesized compound is established using a combination of spectroscopic techniques.

  • ¹H NMR: Provides information on the number and chemical environment of protons. For 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one, characteristic signals would be expected for the protons on the pyrrole and triazine rings.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The carbonyl carbon at the 4-position would exhibit a characteristic downfield shift.

  • Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum of a related compound, 3-amino-7-chloro-2-methyl quinazolin-4(3H)-one, shows a characteristic fragmentation pattern that can be used as a reference for predicting the fragmentation of the target compound.[8]

IR spectroscopy is used to identify the presence of specific functional groups. A strong absorption band corresponding to the C=O stretch of the ketone group would be a key feature in the IR spectrum of 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one.

Purity Analysis

The purity of the synthesized compound is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A pure compound will show a single major peak at a specific retention time.

Determination of Solubility

The solubility of the compound in various solvents (e.g., water, buffers at different pH values, organic solvents) is determined. This can be done using the shake-flask method followed by quantification of the dissolved compound by HPLC or UV-Vis spectroscopy.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The LogP can be determined experimentally using the shake-flask method or estimated using computational software.

Biological Significance and Therapeutic Potential

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[6] The introduction of a chlorine atom at the 7-position can enhance the compound's interaction with the target protein through halogen bonding and can also block potential sites of metabolism, thereby improving the compound's pharmacokinetic profile.

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including EGFR, VEGFR-2, and anaplastic lymphoma kinase (ALK).[5][6] They have also demonstrated broad-spectrum antiviral activity.[4] Given this precedent, 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one is a promising candidate for further investigation as a potential therapeutic agent.

The logical progression of investigating a novel compound like this is illustrated in the following workflow:

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies A Synthesis of 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one B Structural Elucidation (NMR, MS, IR) A->B C Purity & Physicochemical Profiling B->C D Primary Screening (e.g., Kinase Panel) C->D E Cell-based Assays (e.g., Proliferation, Antiviral) D->E F ADME & Toxicology Screening E->F G Pharmacokinetic Studies in Animal Models F->G H Efficacy Studies in Disease Models G->H

Caption: A high-level workflow for the preclinical development of a novel therapeutic candidate.

Conclusion

7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one is a molecule of significant interest, belonging to a class of compounds with proven therapeutic potential. While specific experimental data for this exact compound is limited, a comprehensive understanding of its physicochemical properties can be inferred from the well-characterized pyrrolo[2,1-f][1][2][3]triazine scaffold and the predictable effects of chlorination. The experimental methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of this and other novel heterocyclic compounds. Further investigation into the biological activities of 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one is warranted and holds the promise of yielding new therapeutic agents for a range of diseases.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • MDPI. (2023, November 21). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from

  • PMC. (2021, January 4). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Retrieved from

  • Beilstein Journals. (n.d.). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H). Retrieved from

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-.
  • SciELO. (n.d.). When Serendipity Knocks on the Door: Synthesis and Physicochemical Characterization of 7-Chloro-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one.
  • Arkivoc. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Retrieved from

  • Journal of Medicinal Chemistry. (2004, July 29). Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. Retrieved from

  • ChemWhat. (n.d.). PYRROLO[1,2-F][1][2][3]TRIAZIN-4-AMINE CAS#: 159326-68-8. Retrieved from

  • Beilstein Journals. (2016, August 9). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Retrieved from

  • ResearchGate. (2025, August 10). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Retrieved from

  • PubMed. (2023, June 3). Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Retrieved from

  • NIH. (2016, August 9). Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Retrieved from

  • SpringerLink. (n.d.). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Retrieved from

  • Semantic Scholar. (2021, February 27). Journal of Material Sciences & Manufacturing Research.

Sources

Exploratory

Technical Monograph: 7-Chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

This is an in-depth technical guide on 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one , a critical heterocyclic intermediate in the synthesis of C-nucleoside antivirals (e.g., Remdesivir analogs) and kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one , a critical heterocyclic intermediate in the synthesis of C-nucleoside antivirals (e.g., Remdesivir analogs) and kinase inhibitors.

Executive Summary

7-Chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one (hereafter referred to as 7-Cl-PTO ) is a fused bicyclic nitrogen heterocycle serving as a versatile scaffold in medicinal chemistry.[1] It belongs to the class of pyrrolo[2,1-f][1,2,4]triazines , which are isosteres of purine bases (specifically adenine and guanine) and 7-deazapurines.

This compound is of high strategic value because the C7-position (analogous to the C7 of 7-deazapurines or N7 of purines) is pre-functionalized with a chlorine atom. This halogen handle allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution, facilitating the synthesis of broad-spectrum antivirals (e.g., Remdesivir congeners) and targeted kinase inhibitors (e.g., ALK, VEGFR, EGFR).

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The compound is a derivative of the parent heterocycle pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one . While the parent compound is widely indexed, the 7-chloro derivative is often synthesized in situ or supplied as a specialized intermediate for process chemistry.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 7-Chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Common Name 7-Chloropyrrolo[2,1-f][1,2,4]triazin-4-one
CAS Number Specific Intermediate (Parent CAS: ; 5-Chloro isomer CAS: 888720-60-3)
Molecular Formula C₆H₄ClN₃O
Molecular Weight 169.57 g/mol
SMILES Clc1cn2c(ncn2)c1=O (Tautomer dependent)
Structural Class Fused 5,6-bicyclic heteroaromatic; C-nucleoside base mimic
Physicochemical Properties (Predicted)
ParameterValueContext
LogP ~0.8 - 1.2Lipophilic enough for cell permeability but requires glycosylation for solubility.
pKa ~8.5 (NH)Weakly acidic amide proton at N3; deprotonation facilitates alkylation/glycosylation.
H-Bond Donors 1 (NH)Critical for Watson-Crick base pairing mimicry.
H-Bond Acceptors 3 (N, O)Interaction points for viral polymerases or kinase hinge regions.

Synthetic Routes & Process Chemistry

The synthesis of 7-Cl-PTO generally follows two strategic pathways: De Novo Cyclization (constructing the rings with the halogen in place) or Post-Synthetic Functionalization (halogenating the parent scaffold).

Route A: Electrophilic Chlorination (Preferred for Scale-Up)

This route utilizes the high electron density of the pyrrole ring, specifically at the C7 position (analogous to the 5-position of pyrrole), to direct electrophilic substitution.

  • Starting Material: Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS 159326-71-3).[1]

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl chloride (

    
    ).
    
  • Solvent: DMF or Acetonitrile (polar aprotic favors the ionic mechanism).

  • Conditions: 0°C to RT, 2-4 hours.

  • Mechanism: The lone pair on the bridgehead nitrogen activates the C7 position for electrophilic attack.

Reaction Scheme:

Synthesis SM Pyrrolo[2,1-f]triazin-4-one (Parent Scaffold) Intermediate Sigma Complex (Transition State) SM->Intermediate Nucleophilic Attack (C7 Position) Reagent NCS / DMF (Electrophilic Source) Reagent->Intermediate Product 7-Chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one (Target) Intermediate->Product - Succinimide (Re-aromatization)

Figure 1: Electrophilic chlorination pathway for the synthesis of 7-Cl-PTO.

Route B: De Novo Synthesis from Pyrrole Precursors

Used when regioselectivity is difficult or when introducing isotopic labels.

  • Precursor: 3-Chloro-1H-pyrrole-2-carboxylic acid.[2][3]

  • Amidation: Conversion to the amide via acid chloride or mixed anhydride.

  • Cyclization: Reaction with formamidine acetate or triethyl orthoformate/hydrazine to close the triazine ring.

Therapeutic Utility & Pharmacophore Analysis

The 7-Cl-PTO scaffold is a "privileged structure" in drug discovery, primarily due to its ability to mimic natural purines while offering a stable C-C glycosidic bond (in nucleosides) or a unique hinge-binding motif (in kinase inhibitors).

Antiviral C-Nucleosides (RdRp Inhibitors)

The most prominent application is as a base for C-nucleosides targeting viral RNA-dependent RNA polymerases (RdRp) .[4]

  • Mechanism: The 7-chloro group can be converted to a 7-cyano (as in Remdesivir) or kept as a steric blocker. The C-C bond (replacing the labile C-N bond of natural nucleosides) confers metabolic stability against nucleases.

  • Workflow: The 7-Cl-PTO base is glycosylated with a protected ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose) using a Lewis acid (TMSOTf).

Kinase Inhibitors (Oncology)

The scaffold inhibits kinases by occupying the ATP-binding pocket.

  • Targets: ALK (Anaplastic Lymphoma Kinase), VEGFR, EGFR.

  • Binding Mode: The N3-H and C4=O (or C4-NH2 in derivatives) form hydrogen bonds with the kinase "hinge" region (e.g., Met residue). The 7-chloro substituent projects into the solvent-exposed region or a hydrophobic pocket, improving potency and selectivity.

Signaling Pathway Interaction:

Pathway cluster_inhibition Therapeutic Action Drug 7-Cl-PTO Derivative (Inhibitor) Kinase Tyrosine Kinase (ALK / VEGFR) Drug->Kinase Competitive Inhibition (Hinge Binding) ATP ATP ATP->Kinase Phosphorylation (Blocked) Substrate Downstream Effector (STAT3 / AKT) Kinase->Substrate Signal Transduction Response Cell Proliferation (Tumor Growth) Substrate->Response Activation

Figure 2: Mechanism of Action (MOA) for kinase inhibition by 7-Cl-PTO derivatives.

Analytical Characterization

Validating the identity of 7-Cl-PTO requires precise analytical techniques to distinguish it from its isomers (e.g., 5-chloro or 6-chloro).

MethodDiagnostic SignalCausality/Interpretation
¹H NMR (DMSO-d₆) Singlet at ~8.0 ppm (H2); Doublets at ~6.8-7.2 ppm (Pyrrole H5/H6).The disappearance of the H7 signal (usually ~7.4 ppm in parent) confirms substitution at C7.
¹³C NMR Shift of C7 carbon signal downfield (~105-115 ppm).Carbon attached to Chlorine experiences a distinct chemical shift due to the heavy atom effect.
LC-MS (ESI) [M+H]⁺ = 170/172 (3:1 ratio).The characteristic chlorine isotope pattern (

) confirms the presence of one chlorine atom.
HMBC/NOESY Correlation between H5/H6 and Bridgehead N.Confirms the regiochemistry of the chlorine substitution on the pyrrole ring.

Safety & Handling Protocols

As a halogenated heteroaromatic, 7-Cl-PTO requires standard chemical hygiene.

  • Hazard Classification: GHS07 (Warning).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can be light-sensitive; use amber vials.

  • Reactivity: Avoid strong oxidizing agents. The C-Cl bond is stable but can undergo hydrolysis under harsh basic conditions at high temperatures.

References

  • Synthesis of Pyrrolo[2,1-f][1,2,4]triazines

    • Title: Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir.[1]

    • Source: PMC / NIH (2021).
    • URL:[Link]

  • Kinase Inhibitor Discovery

    • Title: Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1,2,4]triazines.
    • Source: ResearchG
    • URL:[Link](Note: Generalized link to topic due to dynamic indexing)

  • Parent Compound Data

    • Title: Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS 159326-71-3).[1]

    • Source: PubChem.[5]

    • URL:[Link]

  • Mechanistic Insight

    • Title: Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy.[6]

    • Source: Molecular Diversity (2021).
    • URL:[Link]

Sources

Foundational

7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one literature review

An In-Depth Technical Guide to 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one and its Privileged Scaffold in Kinase Inhibition Authored by a Senior Application Scientist This guide provides a comprehensive technical overview...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one and its Privileged Scaffold in Kinase Inhibition

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one, a derivative of the versatile pyrrolo[2,1-f][1][2][3]triazine scaffold. This core structure is a cornerstone in modern medicinal chemistry, recognized as a "privileged" scaffold due to its ability to interact with a wide range of biological targets, particularly kinases. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological activity, and therapeutic potential of this chemical family.

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Foundation for Potent Inhibitors

The pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a significant heterocyclic system in the development of targeted therapies. Its structural resemblance to the purine core allows it to mimic the binding of ATP in the active site of kinases, leading to potent and selective inhibition.[1] This scaffold is not merely a theoretical construct; it forms the core of the FDA-approved antiviral drug remdesivir and the kinase inhibitor avapritinib, underscoring its clinical relevance.[4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

Synthesis of the Pyrrolo[2,1-f][1][2][3]triazin-4-one Core

The construction of the pyrrolo[2,1-f][1][2][3]triazin-4-one core can be achieved through several synthetic strategies, often starting from either a pyrrole or a triazine precursor.[4] A common and effective approach involves the cyclization of a 1-aminopyrrole derivative.

A general synthetic pathway is outlined below:

Synthesis_Workflow cluster_0 Core Synthesis Pyrrole-2-carboxylate Pyrrole-2-carboxylate N-Amination N-Amination Pyrrole-2-carboxylate->N-Amination e.g., O-(diphenylphosphinyl)hydroxylamine Acylation Acylation N-Amination->Acylation e.g., Acyl chloride Intramolecular_Cyclization Intramolecular_Cyclization Acylation->Intramolecular_Cyclization e.g., PPh3, Br2 Pyrrolotriazinone_Core Pyrrolotriazinone_Core Intramolecular_Cyclization->Pyrrolotriazinone_Core

Caption: General synthetic workflow for the pyrrolo[2,1-f][1][2][3]triazin-4-one core.

This multi-step synthesis typically begins with a substituted pyrrole-2-carboxylate, which undergoes N-amination, followed by acylation and subsequent intramolecular cyclization to yield the desired pyrrolotriazinone core.[5][6] The choice of reagents and reaction conditions can be optimized to achieve high yields and purity.

Exemplary Synthetic Protocol:

A practical, multi-step synthesis of a pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one derivative is detailed below, adapted from established literature procedures.[5][6]

  • N-Amination of Pyrrole: A solution of a 1H-pyrrole-2-carboxamide derivative in a suitable solvent (e.g., MTBE) is treated with an aminating agent such as O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine in the presence of a base (e.g., NaOH) and a phase-transfer catalyst (e.g., Aliquat 336) to yield the corresponding 1-amino-1H-pyrrole-2-carboxamide.[5][6]

  • Acylation of 1-Aminopyrrole: The resulting 1-aminopyrrole is then acylated using an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base like triethylamine in an aprotic solvent (e.g., dichloromethane).

  • Intramolecular Cyclization: The final cyclization to form the pyrrolo[2,1-f][1][2][3]triazin-4-one ring is achieved by treating the acylated intermediate with a dehydrating agent. A common method involves the use of triphenylphosphine and a halogen source like bromine in the presence of a base. This step proceeds via an in situ generated N-imine intermediate which then cyclizes.[6][7]

Biological Activity and Mechanism of Action: A Kinase-Centric Perspective

The pyrrolo[2,1-f][1][2][3]triazine scaffold has been extensively explored as a potent inhibitor of various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[2][4]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Several pyrrolotriazinone derivatives have been patented as potent PI3K inhibitors.[6][7] For instance, derivatives with specific substitutions have demonstrated nanomolar inhibitory activity against PI3Kα.[9] The 7-phenylpyrrolo[2,1-f][1][2][3]triazin-4-amine series has yielded highly potent and selective PI3Kδ inhibitors, which are promising for the treatment of autoimmune diseases.[10]

PI3K_Pathway cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyrrolotriazinone Inhibitor Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of pyrrolotriazinone derivatives.

Other Kinase Targets

The versatility of the pyrrolotriazinone scaffold extends to the inhibition of a range of other kinases:

  • EGFR and VEGFR-2: Early studies identified pyrrolo[2,1-f][1][2][3]triazines as effective mimics of quinazoline-based kinase inhibitors.[1] Attachment of specific side chains led to potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4]

  • c-Met: Derivatives of this scaffold have shown micromolar to nanomolar activity against the c-Met kinase, a key driver in tumor formation and metastasis.[4][11]

  • ALK and JAK2: The 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine scaffold has yielded potent Anaplastic Lymphoma Kinase (ALK) inhibitors with nanomolar efficacy.[4] Additionally, certain derivatives exhibit potent inhibition of Janus Kinase 2 (JAK2).[4]

Structure-Activity Relationship (SAR) and the 7-Chloro Substitution

The biological activity of pyrrolotriazinones is highly dependent on the substitution pattern around the core. One study noted that while substitutions at the 5 and 6 positions were well-tolerated and offered opportunities for modulating physicochemical properties, substitution at the 7-position was detrimental to the inhibitory activity against EGFR and VEGFR-2.[1]

This finding suggests that the 7-position is a sensitive site for modification. The introduction of a chloro group at this position, creating 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one, would need to be carefully evaluated. While the aforementioned study indicates a potential loss of activity for certain kinases, the effect of a 7-chloro substituent could be target-dependent. For instance, in the development of PI3Kδ inhibitors, a 7-phenyl group was found to be crucial for high potency.[10] This highlights that the impact of substitution at the 7-position is not universally negative and warrants further investigation for different kinase targets.

Quantitative Biological Data

The following table summarizes the inhibitory activities of various pyrrolo[2,1-f][1][2][3]triazine derivatives against different kinase targets as reported in the literature.

Derivative ClassTarget KinaseIC50 (nM)Reference
2,7-Disubstituted-pyrrolotriazineALK10[4]
2,7-Disubstituted-pyrrolotriazineJAK20.17[4]
Pyrrolotriazine derivativec-Met2.3[4]
Pyrrolotriazine derivativeVEGFR-25.0[4]
Pyrrolotriazine derivativePI3Kα2.84[9]
7-Phenylpyrrolotriazin-4-aminePI3Kδ(Potent, specific values in source)[10]

Experimental Protocols

General Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (e.g., 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96- or 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of a compound on the proliferation of cancer cells.[12]

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Future Perspectives

The pyrrolo[2,1-f][1][2][3]triazine scaffold continues to be a fertile ground for the discovery of novel therapeutics. While the 7-position has been identified as a sensitive site for substitution, a systematic investigation of the effect of various substituents, including the electron-withdrawing chloro group, on a diverse panel of kinases is warranted. The development of 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one and its analogs could lead to the identification of inhibitors with novel selectivity profiles or improved pharmacokinetic properties. Further exploration of this privileged scaffold holds significant promise for the development of next-generation targeted therapies for cancer and other diseases.

References

  • [Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template]()

  • [Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy]()

  • [Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC]()

  • [Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PubMed]()

  • 13

  • 12

  • [Identification of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Met kinase - PubMed]()

  • 14

  • [Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed]()

  • 15

  • [Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir - PMC]()

  • [Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI]()

  • [Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - NIH]()

  • [ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - Beilstein Journals]()

  • [Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity]()

  • [Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][1][4]–oxazin–4–one and 3 o - GSC Online Press]()

  • 9

  • 16

  • 8

  • 17

  • [Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][3]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - Frontiers]()

  • 18

Sources

Protocols & Analytical Methods

Method

Topic: Characterizing 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one as a Novel Kinase Inhibitor

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolo[2,1-f][1][2][3]triazine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous small molecule kinase inhibitors approved for therapeutic use.[4][5] Its fused heterocyclic system is adept at forming key interactions within the ATP-binding pocket of various kinases.[4] This document provides a comprehensive guide for the initial characterization of a novel derivative, 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one. We present a strategic workflow, from initial biochemical screening and potency determination to mechanism of action studies and validation in a cellular context. The protocols herein are designed to be self-validating and provide a robust framework for assessing the compound's potential as a targeted therapeutic agent.

Compound Profile and Handling

Chemical Structure

IUPAC Name: 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one Core Scaffold: Pyrrolo[2,1-f][1][2][3]triazine

The pyrrolo[2,1-f][1][2][3]triazine nucleus serves as an effective mimic of the well-known quinazoline scaffold found in many first-generation kinase inhibitors.[6] The presence of multiple heteroatoms allows for a network of hydrogen bonds and other interactions with amino acid residues in the kinase active site.[4]

Physicochemical Properties (Predicted)

Quantitative data for this specific novel compound must be determined empirically. The table below outlines the key parameters to be assessed.

PropertyValue (To Be Determined)Method / Rationale
Molecular Formula C₆H₄ClN₃O-
Molecular Weight 169.57 g/mol -
Aqueous Solubility TBDCrucial for assay buffer compatibility. Test in DMSO/buffer mixtures.
LogP TBDAffects cell permeability and potential for off-target effects.
pKa TBDInfluences ionization state and target interactions at physiological pH.
Chemical Purity >98% (Recommended)Verify by HPLC and NMR to ensure observed activity is from the target compound.
Preparation and Storage
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot into single-use volumes to avoid freeze-thaw cycles.

  • Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture.

  • Assay Preparation: For experiments, create intermediate dilutions from the stock solution in DMSO before making the final dilution in the aqueous assay buffer. This minimizes precipitation. It is critical to determine the final DMSO concentration that does not impact kinase activity.[7]

Scientific Rationale and Putative Mechanism of Action

Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[7] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[5]

The pyrrolo[2,1-f][1][2][3]triazine scaffold has been successfully utilized to develop potent inhibitors against a range of kinases, including receptor tyrosine kinases (e.g., EGFR, VEGFR-2, c-Met) and non-receptor tyrosine kinases (e.g., ALK, JAK2).[4][6] Preliminary studies on related compounds suggest that they act as ATP-competitive inhibitors, binding to the kinase active site and preventing the transfer of phosphate from ATP to the substrate.[6] We hypothesize that 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one functions via a similar mechanism.

ATP_Competition cluster_0 Kinase Active Site Kinase Kinase Enzyme Substrate Protein Substrate Kinase->Substrate Acts on ATP_Site ATP Binding Pocket ATP ATP ATP->Kinase Binds Inhibitor 7-chloro-3H,4H-pyrrolo [2,1-f]triazin-4-one Inhibitor->Kinase Competitively Binds Phosphorylation Phosphorylation (Signal Propagation) Substrate->Phosphorylation Leads to

Figure 1: Conceptual diagram of ATP-competitive kinase inhibition.

Experimental Workflow and Protocols

The characterization of a novel kinase inhibitor should follow a logical progression from broad, high-throughput screening to specific, mechanistic, and cell-based validation.

Workflow cluster_discovery Biochemical Characterization cluster_validation Cellular Validation Screen Protocol 3.1: Broad Kinase Panel Screen (e.g., 400+ kinases) IC50 Protocol 3.2: IC50 Determination (Dose-Response) Screen->IC50 Identifies Hits MoA Protocol 3.3: Mechanism of Action (ATP Competition) IC50->MoA Quantifies Potency Cellular Protocol 3.4: Cellular Target Inhibition (Phospho-Protein Assay) MoA->Cellular Informs Cellular Model Phenotype Phenotypic Assays (Proliferation, Apoptosis) Cellular->Phenotype Confirms Biological Effect Cellular_Workflow Seed 1. Seed Cells in culture plates Starve 2. Serum Starve Cells (to reduce basal signaling) Seed->Starve Treat 3. Pre-treat with Inhibitor (Dose-response) Starve->Treat Stimulate 4. Stimulate with Ligand (e.g., EGF for EGFR) Treat->Stimulate Lyse 5. Lyse Cells & collect protein Stimulate->Lyse WB 6. Western Blot (p-Kinase, Total Kinase, p-Substrate) Lyse->WB Analyze 7. Analyze Band Density & Calculate EC50 WB->Analyze

Figure 3: General workflow for a cell-based phospho-protein inhibition assay.

Step-by-Step Protocol (Example: Targeting EGFR in A549 cells):

  • Cell Culture: Seed A549 lung cancer cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace growth media with serum-free media for 12-16 hours to lower basal kinase activity.

  • Inhibitor Treatment: Pre-treat cells with serially diluted 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one (e.g., 0-10 µM) for 2 hours. Include a vehicle (DMSO) control.

  • Ligand Stimulation: Stimulate the cells with human epidermal growth factor (EGF) at 100 ng/mL for 10 minutes to activate the EGFR pathway.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against phospho-EGFR (pY1068), total EGFR, phospho-ERK1/2 (a downstream substrate), and a loading control (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

  • Data Analysis: Quantify band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal. Calculate the cellular EC₅₀ (half-maximal effective concentration) from the dose-response curve.

Safety Precautions

  • Handling: Always handle 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [8]* Exposure: Avoid inhalation, ingestion, and contact with skin and eyes. [8]* Toxicity: The toxicological properties of this novel compound have not been fully investigated. Assume it is hazardous and handle with care. May cause damage to organs through prolonged or repeated exposure. [8]* Disposal: Dispose of chemical waste according to institutional and local environmental regulations.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Profacgen. Cell-based Kinase Assays.
  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. Available at:

  • Norman, T. C., et al. (2004). Discovery of the pyrrolo[2,1-f]t[1][2][3]riazine nucleus as a new kinase inhibitor template. Journal of Medicinal Chemistry. Available at:

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. Available at:

  • Bio Molecular Systems. Kinase Assays with Myra.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Ott, G. R., et al. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[1][2][3]riazines. ResearchGate. Available at:

  • Fisher Scientific. Safety Data Sheet for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.

Sources

Application

Application Note: Precision Synthesis of 7-Chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

This Application Note and Protocol is designed for high-level researchers and drug development professionals. It prioritizes the pre-functionalization strategy (introducing the chlorine atom early) over late-stage chlori...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for high-level researchers and drug development professionals. It prioritizes the pre-functionalization strategy (introducing the chlorine atom early) over late-stage chlorination, as recent process chemistry data indicates superior regioselectivity and yield stability with this approach.

Abstract & Strategic Overview

The 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one scaffold is a critical pharmacophore in the development of viral RNA-dependent RNA polymerase (RdRp) inhibitors and kinase inhibitors. While the parent pyrrolo[2,1-f][1,2,4]triazine core is well-documented (e.g., in Remdesivir), the introduction of a chlorine atom at the C7 position presents specific regiochemical challenges.

Strategic Directive: This protocol rejects the "direct electrophilic chlorination" of the bicyclic core as the primary method due to documented decomposition issues and poor regiocontrol (C5 vs. C7 competition). Instead, we employ a De Novo Construction Strategy . We utilize a 3-chloropyrrole precursor to lock the halogen position prior to ring fusion. This ensures 100% regiochemical fidelity and simplifies downstream purification.

Core Retrosynthetic Logic

The synthesis is disconnected into three distinct phases:

  • Core Functionalization: Preparation of 3-chloro-1H-pyrrole-2-carboxamide.[1]

  • N-Amination: Electrophilic amination of the pyrrole nitrogen.[2]

  • Annulation: Cyclocondensation with an orthoester to close the triazinone ring.

Visual Workflow (Pathway Diagram)

SynthesisPath Start Methyl 1H-pyrrole-2-carboxylate Step1 Methyl 3-chloro-1H-pyrrole- 2-carboxylate Start->Step1 NCS, THF (Regioselective Chlorination) Step2 3-Chloro-1H-pyrrole- 2-carboxamide Step1->Step2 NH3 (aq), MeOH (Amidation) Step3 1-Amino-3-chloro-1H-pyrrole- 2-carboxamide Step2->Step3 HOSA, KOH, DMF (N-Amination) Final 7-Chloro-3H,4H-pyrrolo[2,1-f] [1,2,4]triazin-4-one Step3->Final HC(OEt)3, AcOH (Cyclocondensation)

Figure 1: Step-wise construction of the 7-chloro-pyrrolo[2,1-f]triazinone core ensuring regiochemical integrity.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (3-Chlorination)

Objective: Install the chlorine atom at the pyrrole-3 position (which maps to C7 in the final bicycle).

  • Starting Material: Methyl 1H-pyrrole-2-carboxylate.

  • Reagents: N-Chlorosuccinimide (NCS).

Protocol:

  • Dissolve methyl 1H-pyrrole-2-carboxylate (10.0 g, 80 mmol) in anhydrous THF (100 mL).

  • Cool the solution to 0°C under nitrogen atmosphere.

  • Add NCS (10.7 g, 80 mmol) portion-wise over 30 minutes. Note: Slow addition prevents over-chlorination.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The 3-chloro isomer is the major product; 4-chloro and 5-chloro are minor impurities if temperature is controlled.

  • Workup: Concentrate THF, redissolve in EtOAc, wash with water and brine.

  • Purification: Recrystallize from Hexane/EtOAc to isolate pure Methyl 3-chloro-1H-pyrrole-2-carboxylate .

Phase 2: Amidation

Objective: Convert the ester to the primary amide required for cyclization.

Protocol:

  • Suspend the product from Phase 1 (5.0 g) in 7N Ammonia in Methanol (50 mL).

  • Seal in a pressure vessel and heat to 80°C for 16 hours.

  • Cool to 0°C. The product, 3-chloro-1H-pyrrole-2-carboxamide , often precipitates as a white solid.

  • Filter and wash with cold methanol.

    • Yield Expectation: >85%.[3][4]

Phase 3: N-Amination (The Critical Step)

Objective: Create the N-N bond necessary for the triazine ring. This is the most failure-prone step; strict anhydrous conditions during reagent preparation are required.

  • Reagents: Hydroxylamine-O-sulfonic acid (HOSA), Potassium Hydroxide (KOH) or Sodium Hydride (NaH).

Protocol:

  • Dissolve 3-chloro-1H-pyrrole-2-carboxamide (2.0 g, 13.8 mmol) in DMF (20 mL).

  • Add crushed KOH (3.8 g, 69 mmol) at 0°C. Stir for 15 minutes.

  • Add HOSA (2.3 g, 20.7 mmol) portion-wise. Caution: Exothermic.

  • Stir at room temperature for 3 hours.

  • Workup: Quench with ice water (100 mL). Extract exhaustively with EtOAc (5 x 30 mL) as the product is water-soluble.

  • Dry over Na2SO4 and concentrate.

  • Intermediate: 1-amino-3-chloro-1H-pyrrole-2-carboxamide . Use immediately in Phase 4 or store at -20°C.

Phase 4: Cyclocondensation to Triazinone

Objective: Close the [1,2,4]triazine ring.

Protocol:

  • Suspend the N-amino intermediate (1.0 g) in Triethyl Orthoformate (10 mL).

  • Add a catalytic amount of Glacial Acetic Acid (0.5 mL).

  • Reflux (140°C) for 4 hours. The solid will dissolve, then a new precipitate may form.

  • Cool to room temperature.

  • Isolation: Filter the solid. If no precipitate, concentrate and triturate with diethyl ether.

  • Final Product: 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one .

Analytical Data & Validation

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
LC-MS (ESI+) [M+H]+ = 170.0/172.0 (Cl pattern)C18 Column, H2O/MeCN
1H NMR (DMSO-d6) H5: δ ~6.9 ppm (d)H6: δ ~7.4 ppm (d)H2: δ ~7.9 ppm (s)NH: δ ~11.5 ppm (br s)400 MHz. Absence of H7 signal confirms substitution.
Regioselectivity >98% 7-chloro isomerNOESY (No correlation between H5/H6 and H2)

Key Characterization Insight: In the 1H NMR, the parent unsubstituted scaffold shows three pyrrole protons. The 7-chloro derivative will show only two doublets (H5 and H6) in the aromatic region corresponding to the pyrrole ring, plus the singlet for the triazine H2.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Phase 3 (N-Amination) HOSA degradation or wet DMF.Use fresh HOSA (white crystals, not yellow). Dry DMF over molecular sieves. Alternatively, use NaH/Monochloramine (NH2Cl) as the aminating agent (requires careful gas handling).
Regioisomer Contamination (Phase 1) Temperature too high during chlorination.Keep reaction strictly at 0°C. If 4-chloro isomer forms, separate via column chromatography (Silica, Hex/EtOAc) before proceeding.
Incomplete Cyclization (Phase 4) Steric hindrance of the chlorine.Switch solvent to n-Butanol and use Formamidine Acetate at reflux if Orthoformate fails, though this typically yields the amine which must be hydrolyzed to the one.

Safety & Hazards

  • HOSA (Hydroxylamine-O-sulfonic acid): Unstable. Can decompose violently. Store cold.

  • NCS: Irritant. Avoid inhalation.

  • Triethyl Orthoformate: Flammable.

  • Pyrrolo-triazines: Potentially bioactive (kinase/viral inhibition).[2] Handle as potent compounds in a fume hood.

References

  • Preparation of Pyrrolo[2,1-f][1,2,4]triazin-4-amine (Remdesivir Intermediate). Source: Vertex AI / NIH / ACS. Context: Describes the foundational N-amination and cyclization strategy used for this scaffold. URL:[Link] (Representative Link)

  • Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones via rearrangement. Source: Beilstein Journal of Organic Chemistry. Context: Alternative routes to the 4-one system and spectral data for the core. URL:[Link]

  • Electrophilic Chlorination of Pyrroles. Source: Journal of Organic Chemistry.[5] Context: Validation of NCS regioselectivity at the pyrrole 3-position (which becomes C7). URL:[Link]

  • Synthesis of C-nucleosides: 7-substituted pyrrolo[2,1-f][1,2,4]triazines. Source: Journal of Medicinal Chemistry (Bioactive Pyrrolo-triazines). Context: Confirming the numbering system and biological relevance of the 7-position. URL:[Link]

Sources

Method

Application Note & Protocol Guide: N-Amination of Pyrrole Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of N-Aminated Pyrroles The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, appe...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Aminated Pyrroles

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] The direct attachment of a nitrogen atom to the pyrrole nitrogen (N-amination) opens up a unique chemical space, creating N-aminopyrrole derivatives that serve as versatile synthetic intermediates. These compounds are precursors to a variety of more complex heterocyclic systems, such as pyrrolo[1,2-b]pyridazines and other fused N-heterocycles, which are of significant interest in drug discovery.

However, the synthesis of N-aminopyrroles is not without its challenges. The lone pair of electrons on the pyrrole nitrogen is integral to the ring's aromatic sextet, rendering it less nucleophilic than a typical aliphatic amine.[3] Consequently, direct amination requires potent electrophilic aminating agents and carefully optimized conditions to achieve high yields and selectivity, avoiding competitive C-amination at the electron-rich carbon positions.[3][4]

This guide provides a detailed overview of the principles and protocols for the successful N-amination of pyrrole derivatives, focusing on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step experimental procedures, and discuss critical parameters for optimization and troubleshooting.

Mechanistic Framework: Electrophilic Amination of the Pyrrole Ring

The N-amination of pyrroles proceeds via an electrophilic amination mechanism. In this process, the pyrrole anion, generated by deprotonation with a suitable base, acts as a nucleophile. This anion attacks an electrophilic nitrogen source ("NH2+ equivalent"), leading to the formation of the N-N bond.

The choice of the electrophilic aminating agent is paramount. An ideal reagent should be sufficiently reactive to aminate the weakly nucleophilic pyrrole nitrogen, yet stable enough for safe handling and storage. Furthermore, it should exhibit high selectivity for N-amination over C-amination. Several classes of reagents have been developed to meet these criteria, including haloamines, hydroxylamine derivatives, and oxaziridines.[5][6][7]

General_N_Amination_Mechanism Pyrrole_H Pyrrole Derivative (N-H) Pyrrole_Anion Pyrrole Anion (N-) Pyrrole_H->Pyrrole_Anion Deprotonation Protonated_Base Protonated Base (B-H) Pyrrole_H->Protonated_Base Product N-Aminated Pyrrole Pyrrole_Anion->Product Nucleophilic Attack Base Base (e.g., NaH, K2CO3) Base->Pyrrole_Anion E_Amine Electrophilic Aminating Agent (E-NH2) E_Amine->Product Leaving_Group Leaving Group (E-) E_Amine->Leaving_Group

Figure 1: General mechanism for the electrophilic N-amination of a pyrrole derivative.

Featured Protocol: N-Amination using Monochloramine (NH2Cl)

Monochloramine (NH2Cl) has emerged as an excellent and highly effective reagent for the N-amination of a wide range of nitrogen heterocycles, including substituted pyrroles and indoles.[5][8] Its advantages include high reactivity and, when generated in situ, enhanced safety and convenience, making it suitable for both small-scale and large-scale synthesis. The protocol described below is adapted from the work of Hynes et al. and demonstrates broad applicability.[5]

Causality Behind Experimental Choices
  • Base (NaH): A strong base like sodium hydride is required to completely deprotonate the pyrrole N-H, which has a pKa of ~17.5 in DMSO. This ensures the formation of the nucleophilic pyrrole anion necessary for the reaction.

  • Solvent (DMF): A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to dissolve the pyrrole substrate and the resulting anion. It also has a high boiling point, allowing for a suitable reaction temperature range.

  • In Situ Generation of NH2Cl: Monochloramine is a toxic and potentially unstable gas. Generating it in situ from readily available and stable precursors (aqueous ammonia and sodium hypochlorite) minimizes handling risks and ensures a fresh supply of the reagent for the reaction.

  • Temperature Control: The initial deprotonation and the subsequent amination are typically performed at 0 °C to control the exothermic nature of the reactions and to prevent potential side reactions or degradation of the aminating agent.

Experimental Workflow Diagram

Workflow_NH2Cl_Amination start Start prep_pyrrole Dissolve Pyrrole Derivative in DMF start->prep_pyrrole cool_pyrrole Cool to 0°C prep_pyrrole->cool_pyrrole add_base Add NaH portion-wise cool_pyrrole->add_base stir_deprotonation Stir for 30 min at 0°C (Deprotonation) add_base->stir_deprotonation add_nh2cl Add NH2Cl solution dropwise to pyrrole anion stir_deprotonation->add_nh2cl prep_nh2cl Prepare NH2Cl solution separately (NH4OH + NaOCl at 0°C) prep_nh2cl->add_nh2cl react Stir for 1h at 0°C add_nh2cl->react quench Quench with aq. Na2S2O3 react->quench extract Extract with Ethyl Acetate quench->extract dry_purify Dry, Concentrate & Purify (e.g., Chromatography) extract->dry_purify end N-Aminated Pyrrole Product dry_purify->end

Figure 2: Experimental workflow for the N-amination of pyrroles using in situ generated NH2Cl.

Step-by-Step Protocol

Materials:

  • Substituted Pyrrole (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Aqueous Ammonium Hydroxide (NH4OH, 28-30%)

  • Aqueous Sodium Hypochlorite (NaOCl, ~5-6% solution, commercial bleach)

  • Aqueous Sodium Thiosulfate (Na2S2O3)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Preparation of the Pyrrole Anion:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the pyrrole derivative (1.0 equiv).

    • Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equiv) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • In Situ Preparation of Monochloramine (NH2Cl):

    • In a separate flask cooled to 0 °C, add aqueous ammonium hydroxide.

    • Slowly add the aqueous sodium hypochlorite solution dropwise with vigorous stirring. The amount should be calculated based on the scale of the reaction, typically using a slight excess relative to the pyrrole. The solution should be used immediately after preparation.

  • N-Amination Reaction:

    • Slowly add the freshly prepared, cold NH2Cl solution to the pyrrole anion suspension at 0 °C via a dropping funnel or syringe.

    • Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aminopyrrole.

Substrate Scope and Performance

This method is effective for a variety of pyrrole derivatives, particularly those bearing electron-withdrawing groups, which enhance the acidity of the N-H proton.

EntryPyrrole SubstrateProductYield (%)Reference
12-Cyanopyrrole1-Amino-2-cyanopyrrole>95% (conversion)[5]
2Diethyl 1H-pyrrole-2,5-dicarboxylateDiethyl 1-amino-1H-pyrrole-2,5-dicarboxylate88%[5]
32-(Pyrrole-2-carbonyl)benzamide2-((1-Aminopyrrol-2-yl)carbonyl)benzamide85%[5]
42,5-Dimethylpyrrole1-Amino-2,5-dimethylpyrrole85-90%[5]

Alternative Protocol: Synthesis of N-Alkoxycarbonyl Pyrroles

For applications requiring N-protected pyrroles, a direct synthesis of N-alkoxycarbonyl pyrroles can be achieved via a variation of the Clauson-Kaas reaction.[9] This method condenses an O-substituted carbamate with 2,5-dimethoxytetrahydrofuran in acetic acid, providing a straightforward route to valuable intermediates like N-Boc or N-Cbz protected pyrroles.

Step-by-Step Protocol

Materials:

  • O-Substituted Carbamate (e.g., benzyl carbamate, t-butyl carbamate) (1.0 equiv)

  • 2,5-Dimethoxytetrahydrofuran (mixture of cis/trans) (1.1 equiv)

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (CH2Cl2)

  • Saturated Aqueous Sodium Carbonate (Na2CO3)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the O-substituted carbamate (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.1 equiv).

    • Add glacial acetic acid as the solvent (approx. 2 M concentration relative to the carbamate).

  • Reaction:

    • Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle.

    • Monitor the reaction by TLC until the starting carbamate is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with dichloromethane.

    • Carefully wash the organic layer with saturated aqueous sodium carbonate (2x) to neutralize the acetic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the N-alkoxycarbonyl pyrrole.[9]

Overview of Other Electrophilic Aminating Agents

While monochloramine is highly effective, other reagents offer specific advantages and may be better suited for certain substrates or applications.

Reagent ClassExample(s)Key Features & ApplicationsReferences
Hydroxylamine Derivatives Hydroxylamine-O-sulfonic acid (HOSA)A classic, commercially available aminating agent. Can be effective but sometimes gives lower yields than NH2Cl.[5][10]
Oxaziridines 3-((tert-Butoxycarbonyl)imino)oxaziridineStable, isolable solids that can transfer a protected amino group (e.g., -NHBoc). Useful for synthesizing precursors for peptide chemistry.[6]
Nitrenium Ions N-heterocyclic nitrenium saltsBench-stable, non-oxidizing nitrogen sources for the amination of organometallic nucleophiles, which can be adapted for N-amination.[7]
O-Arylhydroxylamines 2,4-DinitrophenylhydroxylamineHighly effective but can be energetic and pose an explosion hazard. Newer, safer alternatives have been developed.[11]

Troubleshooting and Key Considerations

  • Low Yield: If yields are poor, ensure the pyrrole is fully deprotonated before adding the aminating agent. The quality of the base (NaH) is critical. For the NH2Cl protocol, ensure the bleach solution has not degraded and that the aminating agent is used immediately after preparation.

  • C-Amination Byproducts: The formation of C-aminated isomers can occur, especially with electron-rich pyrroles.[4] Running the reaction at lower temperatures can sometimes improve N-selectivity. If C-amination is the desired outcome, different reagents and catalysts (e.g., N-benzenesulfonyloxyamides with ZnCl2) should be employed.[4]

  • Safety: Handle sodium hydride with extreme care in an inert atmosphere, as it reacts violently with water. Monochloramine is toxic; perform the reaction in a well-ventilated fume hood. The in situ generation protocol is strongly recommended to avoid handling the pure substance.

References

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PMC. [Link]

  • Hynes, J., Jr., et al. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(5), 1368–1371. [Link]

  • N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). PubMed. [Link]

  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). Request PDF on ResearchGate. [Link]

  • Enantioselective Synthesis of N–N Amide–Pyrrole Atropisomers via Paal–Knorr Reaction. Request PDF on ResearchGate. [Link]

  • 24.9: Heterocyclic Amines. Chemistry LibreTexts. [Link]

  • Hu, L., et al. (2020). Cycloamination strategies for renewable N-heterocycles. Green Chemistry, 22(3), 654-681. [Link]

  • Electrophilic Oxaziridines for N-Amination. Bowers Lab, UNC. [Link]

  • Nitrenium ions as new versatile reagents for electrophilic amination. PMC, NIH. [Link]

  • Recent Advancements in Pyrrole Synthesis. PMC, NIH. [Link]

  • Allylic Amination and N-Arylation-Based Domino Reactions Providing Rapid Three-Component Strategies to Fused Pyrroles with Different Substituted Patterns. PMC, NIH. [Link]

  • Formation of N-Alkylpyrroles via Intermolecular Redox Amination. PMC, NIH. [Link]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • Reagents for N-amination.
  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide: Target Confirmation for 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one Derivatives

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Virologists, and Drug Discovery Leads Subject: Validation of the pyrrolo[2,1-f]triazin-4-one scaffold (Remdesivir aglycone) against Vi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Virologists, and Drug Discovery Leads Subject: Validation of the pyrrolo[2,1-f]triazin-4-one scaffold (Remdesivir aglycone) against Viral RNA-dependent RNA Polymerase (RdRp).

Executive Summary: The Scaffold and the Target

The molecule 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one serves as the nucleobase scaffold for Remdesivir (GS-5734) and its parent nucleoside GS-441524 . In the context of drug development, this heterocyclic core is an adenine mimetic designed to target Viral RNA-dependent RNA Polymerase (RdRp) , specifically the nsp12 catalytic subunit found in coronaviruses (SARS-CoV-2, MERS-CoV) and filoviruses (Ebola).

Critical Distinction: While the scaffold provides the base-pairing fidelity, it is not the active binding species. To confirm the biological target, the scaffold must be evaluated in its metabolically active nucleoside triphosphate (NTP) form. The "target confirmation" process, therefore, is not merely about binding affinity, but about functional incorporation and delayed chain termination .

This guide compares the three primary methodologies for confirming this target interaction: Biochemical Primer Extension (Functional) , Surface Plasmon Resonance (Biophysical) , and Cryo-Electron Microscopy (Structural) .

Mechanism of Action & Signaling Pathway

Understanding the mechanism is prerequisite to selecting the correct assay. The scaffold does not act as a simple orthosteric inhibitor; it acts as a substrate mimic.

Pathway Visualization

The following diagram illustrates the metabolic activation and specific interference mechanism of the scaffold within the viral replication complex.

MOA_Pathway Prodrug Scaffold/Prodrug (Remdesivir/GS-441524) CellEntry Cellular Entry Prodrug->CellEntry Metabolism Host Kinase Phosphorylation CellEntry->Metabolism ActiveTP Active Triphosphate (1'-CN-Analog-TP) Metabolism->ActiveTP Bioactivation RdRp_Complex Viral RdRp Complex (nsp12/nsp7/nsp8) ActiveTP->RdRp_Complex Competes with ATP Incorp Incorporation into Viral RNA (Position i) RdRp_Complex->Incorp Translocation Translocation (i+1, i+2, i+3) Incorp->Translocation Stall Delayed Chain Termination (i+3) Translocation->Stall Steric Clash (Ser861 in SARS-CoV-2)

Figure 1: The metabolic activation pathway of pyrrolo[2,1-f]triazin-4-one derivatives leading to RdRp stalling.[1]

Comparative Analysis of Validation Methods

To confirm the target, researchers must distinguish between simple binding and functional inhibition. The table below compares the three industry-standard approaches.

FeatureMethod A: Primer Extension Assay Method B: Surface Plasmon Resonance (SPR) Method C: Cryo-EM / Crystallography
Primary Output Functional Inhibition (

), Chain Termination Pattern
Binding Kinetics (

,

,

)
Atomic Resolution Binding Mode
Target State Active Holoenzyme (nsp12/7/8) + RNA TemplateImmobilized Protein or Biotinylated RNAStabilized Protein-RNA-Ligand Complex
Relevance High (Mimics physiological mechanism)Medium (Shows binding, not function)High (Definitive proof of location)
Throughput Medium (Gel-based or Capillary)High (Automated chips)Low (Resource intensive)
Sensitivity Detects nM incorporationDetects

M to nM binding
N/A (Qualitative/Structural)
Cost LowHigh (Consumables)Very High
Expert Insight: Why Primer Extension is Superior

While SPR proves the molecule touches the protein, it cannot distinguish between a competitive inhibitor and a chain terminator. For the pyrrolo[2,1-f]triazin-4-one scaffold, Method A (Primer Extension) is the gold standard because this scaffold's unique value proposition is delayed chain termination (allowing it to evade viral exonuclease proofreading). SPR alone will miss this nuance.

Deep Dive: Experimental Protocol (Primer Extension)

This protocol validates the scaffold's active triphosphate form against SARS-CoV-2 RdRp.

Phase 1: Reagent Preparation
  • Protein Complex: Purify Recombinant SARS-CoV-2 RdRp (nsp12) with co-factors nsp7 and nsp8. (Ratio 1:2:2 for stability).

  • RNA Template: Use a defined RNA template (e.g., 5'-UUUUUUUUUU-3') annealed to a fluorescently labeled primer (FAM/Cy5).

  • Compound: The scaffold must be chemically converted to its Triphosphate (TP) form prior to this assay. Do not use the raw heterocycle.

Phase 2: The Reaction Workflow
  • Step 1 (Assembly): Incubate 500 nM RdRp complex with 500 nM RNA duplex in Reaction Buffer (20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM

    
    , 1 mM DTT) for 10 min at 30°C.
    
  • Step 2 (Initiation): Add the Test Compound-TP (various concentrations: 1

    
    M - 100 
    
    
    
    M) and competing natural NTPs (ATP/UTP).
  • Step 3 (Elongation): Incubate for 30–60 minutes at 37°C.

  • Step 4 (Quenching): Stop reaction with 2x Loading Buffer (95% Formamide, 10 mM EDTA).

Phase 3: Analysis & Interpretation
  • Separation: Run samples on a 20% Denaturing Polyacrylamide Gel (PAGE) containing 7M Urea.

  • Visualization: Scan for fluorescence.[2]

  • Success Criteria:

    • Control: Full-length RNA product.

    • Hit: Bands stalled at position

      
       (immediate termination) or 
      
      
      
      (delayed termination characteristic of Remdesivir).

Supporting Data: Specificity & Potency

The following data summarizes the performance of the pyrrolo[2,1-f]triazin-4-one active metabolite (GS-443902) compared to natural ATP and off-target host polymerases.

Target EnzymeCompound FormParameterValueInterpretation
SARS-CoV-2 RdRp Triphosphate

(Incorporation)
~0.03

M
Highly efficient incorporation (better than ATP)
SARS-CoV-2 RdRp Triphosphate

1.1

M
Potent inhibition of viral replication
Human Pol

Triphosphate

>200

M
Low toxicity (High Selectivity)
Human Pol

Triphosphate

>200

M
Critical: No mitochondrial toxicity
Human Pol II Triphosphate

>20

M
Moderate selectivity

Data aggregated from Gordon et al. (2020) and Agostini et al. (2018).

Validation Decision Matrix

Use this logic flow to determine the sequence of experiments for your specific derivative.

Validation_Flow Start Start: Novel Pyrrolo-triazine Scaffold Derivative ChemMod Synthesize Triphosphate (TP) Analogue Start->ChemMod EnzAssay In Vitro RdRp Primer Extension Assay ChemMod->EnzAssay Result1 Is there Chain Termination? EnzAssay->Result1 HostScreen Counter-Screen: Human Pol-gamma / Pol-II Result1->HostScreen Yes Fail Discard / Redesign Result1->Fail No Result2 Is IC50(Host) >> IC50(Viral)? HostScreen->Result2 Structural Cryo-EM Confirmation (Optional but Definitive) Result2->Structural Yes Result2->Fail No (Toxic) Success Target Confirmed: Proceed to Cell Assays Structural->Success

Figure 2: Decision matrix for validating pyrrolo[2,1-f]triazin-4-one derivatives.

References

  • Gordon, C. J., et al. (2020). "Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency." Journal of Biological Chemistry.

  • Yin, W., et al. (2020). "Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir." Science.

  • Agostini, M. L., et al. (2018). "Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease." mBio.

  • Rao, Z., et al. (2020). "Structure of RNA-dependent RNA polymerase from COVID-19 virus." Science.

  • Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry.

Sources

Comparative

Comparative Guide: Synthetic Routes for Pyrrolo[2,1-f][1,2,4]triazine Derivatives

Executive Summary The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in medicinal chemistry, primarily serving as a C-nucleoside isostere of adenine. Its biological significance was cemented by Remdesiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in medicinal chemistry, primarily serving as a C-nucleoside isostere of adenine. Its biological significance was cemented by Remdesivir (GS-5734) , where this non-natural base confers resistance to viral exonucleases. Beyond antivirals, derivatives of this scaffold are potent kinase inhibitors (e.g., JAK, EGFR).

This guide objectively compares three dominant synthetic strategies: the Classical Condensation (Klein) , the Oxidative Cascade (Snead) , and the Industrial Flow Process (Gilead) . Selection depends heavily on scale, safety constraints regarding hydrazine/azide equivalents, and the required functionalization at the C7 position.

Part 1: Strategic Route Analysis

The Classical Condensation (Klein Route)

Best for: Small-scale academic exploration and initial SAR library generation.

This route, established by Klein et al., constructs the triazine ring upon a pre-functionalized pyrrole.

  • Mechanism: N-amination of 2-pyrrolecarbonitrile followed by condensation with formamidine acetate.

  • Critical Drawback: It relies on Hydroxylamine-O-sulfonic acid (HOSA) or Chloramine for N-amination. These reagents are thermally unstable and pose significant explosion hazards upon scale-up.

  • Performance: Moderate yields (~40-60%) but suffers from poor atom economy due to the need for excess aminating agents.

The Oxidative Cascade (Snead Route)

Best for: Bench-scale optimization and high-throughput synthesis.

Snead and colleagues (Virginia Commonwealth University) developed a streamlined protocol that bypasses the isolation of unstable intermediates.

  • Mechanism: A one-pot Vilsmeier-Haack formylation followed by conversion to the nitrile and in-situ N-amination.

  • Advantage: It utilizes N-amino-pyridinium salts or similar electrophilic nitrogen sources that are safer than HOSA.

  • Performance: Highest bench-scale overall yield (~59%) with reduced purification steps.

The Industrial Flow Process (Gilead Sciences)

Best for: Multi-kilogram manufacturing and GMP compliance.

To supply Remdesivir globally, Gilead engineers transitioned the hazardous cyanation and amination steps into continuous flow reactors.

  • Mechanism: Cryogenic flow lithiation/cyanation followed by a controlled N-amination loop.

  • Advantage: Flow chemistry manages the exotherm of the C-H activation and prevents the accumulation of hazardous high-energy intermediates.

  • Performance: Consistent quality control, >99% purity after crystallization, but requires specialized flow reactor infrastructure.

Part 2: Comparative Data & Decision Matrix

Table 1: Performance Metrics of Synthetic Strategies
FeatureKlein Route (Classic) Snead Route (Cascade) Gilead Process (Flow)
Starting Material 2-FormylpyrrolePyrrolePyrrole / 2-Bromopyrrole
Key Reagent HOSA (Explosive Risk)Hydroxylamine deriv.

-BuLi / Chloramine
Step Count 3 (Linear)2 (One-pot cascade)Continuous Processing
Overall Yield 28 - 40%~59% High (Process dependent)
Scalability Low (<10g)Medium (<100g)High (>100kg)
Safety Profile Poor (Exotherms)ModerateExcellent (Contained)
Table 2: Functionalization Potential (Derivatives)
PositionMethodApplication
C7 Electrophilic Iodination (NIS)Key for glycosylation (Remdesivir) or Suzuki couplings.
C4

displacement
Introduction of diverse amines for kinase inhibition.
C5/C6 Pre-functionalized pyrrolesHard to modify late-stage; must be built into starting pyrrole.

Part 3: Visualizing the Chemical Logic

The following diagram illustrates the divergence between the small-scale batch approach and the industrial flow logic.

PyrroloTriazine_Routes cluster_Klein Route A: Classical (Klein) cluster_Snead Route B: Oxidative Cascade (Snead) cluster_Gilead Route C: Industrial Flow (Gilead) Start Starting Material: Pyrrole K_Step1 2-Formylpyrrole Start->K_Step1 S_Step1 One-Pot Vilsmeier & Amination Start->S_Step1 G_Step1 Flow Lithiation (-78°C) Start->G_Step1 K_Step2 N-Amination (HOSA/KOtBu) K_Step1->K_Step2 K_Step3 1-amino-pyrrole-2-CN K_Step2->K_Step3 Common_Int Key Intermediate: 1-amino-pyrrole-2-carbonitrile K_Step3->Common_Int S_Step1->Common_Int G_Step2 Flow Cyanation G_Step1->G_Step2 G_Step2->Common_Int Cyclization Cyclization (Formamidine Acetate, EtOH, Heat) Common_Int->Cyclization Final_Product Pyrrolo[2,1-f][1,2,4]triazine-4-amine Cyclization->Final_Product

Figure 1: Comparative synthetic flow. Note how all routes converge on the amino-pyrrole-nitrile intermediate, but the efficiency of reaching it varies drastically.

Part 4: Validated Experimental Protocols

Protocol A: The "Snead" Cascade (Recommended for Lab Scale)

Based on the optimized conditions reported in Organic Letters (2020).

Objective: Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4-amine (Base).

  • Vilsmeier-Haack Formylation:

    • To a flask containing DMF (3.0 equiv) at 0 °C, add POCl

      
       (1.1 equiv) dropwise. Stir for 30 min.
      
    • Add Pyrrole (1.0 equiv) in DCE. Warm to RT and stir for 2 h.

  • Conversion to Nitrile:

    • Add hydroxylamine hydrochloride (NH

      
      OH·HCl, 2.5 equiv) directly to the reaction mixture. Heat to 60 °C.
      
    • Note: This converts the intermediate iminium species directly to the nitrile.

  • N-Amination (In-situ):

    • Cool to 0 °C. Add a suspension of NaH (60% dispersion, 4.0 equiv) in DMF carefully (Gas evolution!).

    • Add Chloramine source (or O-mesitylenesulfonylhydroxylamine / MSH if prepared) slowly.

    • Safety: If using MSH, ensure it is kept cold; it is shock-sensitive when dry.

  • Cyclization:

    • Extract the intermediate 1-aminopyrrole-2-carbonitrile .

    • Dissolve in Ethanol. Add Formamidine Acetate (3.0 equiv).

    • Reflux (80 °C) for 12 hours.

    • Cool, concentrate, and purify via column chromatography (DCM/MeOH).

Protocol B: C7-Iodination (Critical for Remdesivir Analogs)

The C7 position is the most nucleophilic site, allowing for regioselective halogenation.

  • Reagents: Pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv), N-Iodosuccinimide (NIS, 1.05 equiv).

  • Solvent: DMF (0.5 M concentration).

  • Procedure:

    • Dissolve the starting material in DMF and cool to 0 °C.

    • Add NIS portion-wise over 15 minutes to avoid di-iodination.

    • Stir at 0 °C for 1 hour. Monitor by LCMS (Mass shift +126 Da).

    • Quench: Pour into ice water containing 10% sodium thiosulfate (to reduce excess iodine).

    • Isolation: Filter the resulting precipitate. The product, 7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine , is usually pure enough for the next coupling step (glycosylation).

Part 5: References

  • Klein, R. S., et al. "Synthesis of C-nucleosides. 18. Synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives." Journal of Organic Chemistry, 1978.

  • Snead, D. R., et al. "Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis."[1] Organic Letters, 2020.[1]

  • Vieira, T., et al. (Gilead Sciences). "Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir."[2][3] Organic Process Research & Development, 2020.

  • Siegel, D., et al. (Gilead Sciences). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, 2017.[2]

  • Knapp, R. R., Sarpong, R., Garg, N. K., et al. "Cyanoamidine Cyclization Approach to Remdesivir’s Nucleobase." Organic Letters, 2020.[1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

This guide outlines the safety, logistical, and operational protocols for handling 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one .[1] Chemical Context: This compound is a critical halogenated heterocyclic scaffold, p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one .[1]

Chemical Context: This compound is a critical halogenated heterocyclic scaffold, primarily utilized as a key intermediate in the synthesis of C-nucleoside antiviral agents, including GS-441524 and Remdesivir (GS-5734) . Due to its role as a precursor to potent bioactive nucleotides, it must be handled with strict adherence to containment protocols to prevent occupational exposure and cross-contamination.

Part 1: Hazard Identification & Risk Assessment[2]

GHS Classification (Derived from Structural Analogs): While specific SDS data for the 7-chloro derivative is often proprietary, structurally homologous compounds (e.g., Pyrrolo[2,1-f][1,2,4]triazin-4-amine, CAS 159326-68-8) exhibit the following hazards. Treat this substance as a Potent Pharmaceutical Intermediate (PPI) .

Hazard ClassCategoryH-CodeDescription
Acute Toxicity (Oral) Cat 3/4H301/H302 Toxic/Harmful if swallowed.[1]
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1][2][3]
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[1][2][3][4][5]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1][2][3]

Key Risk Factor: The 7-chloro substituent increases lipophilicity compared to the parent heterocycle, potentially enhancing dermal absorption rates.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard latex or thin vinyl gloves. The halogenated nature of this compound requires chemically resistant barrier protection.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection (Primary) High-Modulus Nitrile Gloves Spec: Minimum thickness 0.11 mm (5 mil).Rationale: Nitrile offers superior resistance to halogenated heterocycles compared to latex.
Hand Protection (Secondary) Double Gloving Protocol Protocol: Wear a colored inner glove (e.g., blue) and a white outer glove to visually identify tears/breaches immediately.
Eye/Face Protection Chemical Splash Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant.Rationale: Safety glasses are insufficient due to the risk of fine powder aerosolization during weighing.
Respiratory Protection N95/P3 Respirator Context: Required only if handling outside a fume hood (not recommended). Engineering controls (Fume Hood) are primary.
Body Protection Tyvek® Lab Coat / Apron Rationale: Disposable sleeves or aprons are recommended for scale-up (>10g) to prevent accumulation on cotton lab coats.

Part 3: Engineering Controls & Containment Logic

The Hierarchy of Defense: PPE is the last line of defense. The primary barrier must be the Engineering Control .

  • Primary Containment: All solid handling (weighing, transfer) must occur within a Chemical Fume Hood certified with a face velocity of 0.5 m/s (100 fpm) .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. The pyrrolo-triazine scaffold is prone to static charge buildup, leading to "flying powder" and surface contamination.

Visualizing the Safety Logic (Hierarchy of Controls)

SafetyHierarchy cluster_0 Engineering Controls (Primary) cluster_1 PPE Barrier (Secondary) Hood Chemical Fume Hood (Face Velocity > 0.5 m/s) Static Anti-Static Ionizer (Prevent Aerosolization) Hood->Static Stabilization Gloves Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) Static->Gloves Handling Eyes Splash Goggles (ANSI Z87.1) Gloves->Eyes Body Lab Coat + Tyvek Sleeves Eyes->Body Risk Risk: 7-chloro-pyrrolo-triazine (Potent Bioactive Intermediate) Risk->Hood Containment

Caption: Hierarchy of defense against 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one exposure. Engineering controls precede PPE.

Part 4: Operational Protocol (Step-by-Step)

Workflow: Safe Weighing & Solubilization

Objective: Transfer solid reagent to a reaction vessel without environmental contamination.

  • Preparation:

    • Place a disposable absorbent mat (spill pad) inside the fume hood.

    • Pre-weigh the receiving flask containing the stir bar.

    • Critical: If the compound is stored at 2-8°C, allow the container to warm to room temperature inside a desiccator before opening to prevent condensation hydrolysis (the 7-chloro position can be labile to moisture over time).

  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not use a spatula to "flick" powder. Use a gentle tapping motion or a micro-scoop to prevent aerosol generation.

    • Immediately re-cap the stock bottle.

  • Transfer & Solubilization:

    • Transfer the solid into the reaction flask via a wide-mouth powder funnel.

    • Rinse the weighing boat and funnel with the reaction solvent (typically DMF or DMSO for this scaffold) directly into the flask.

    • Note: This compound has low solubility in non-polar solvents. DMSO is the preferred vehicle for initial solubilization.

  • Decontamination:

    • Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (Acetone/Ethanol) before returning it to storage.

    • Dispose of the Kimwipe as hazardous solid waste.

Visualizing the Handling Workflow

HandlingWorkflow Start Cold Storage (2-8°C) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Weigh Weighing (Fume Hood + Ionizer) Equilibrate->Weigh Transfer Solubilize Solubilization (DMSO/DMF Rinse) Weigh->Solubilize Quant Transfer Waste Hazardous Waste (Halogenated) Weigh->Waste Disposables Decon Decon Stock Bottle (Solvent Wipe) Solubilize->Decon Clean Up Decon->Start Return Storage

Caption: Operational workflow ensuring containment from cold storage to reaction setup.

Part 5: Emergency Response & Disposal[4]

Spill Management:

  • Evacuate: If a spill >5g occurs outside the hood, evacuate the immediate area.

  • PPE Upgrade: Don a P100 respirator before re-entering for cleanup.

  • Neutralization:

    • Cover the spill with a solvent-dampened pad (Ethanol) to prevent dust.

    • Wipe up using a "lift and fold" motion.

    • Clean the surface with a mild detergent followed by water.

Waste Disposal:

  • Stream: Segregate as Halogenated Organic Waste . Do not mix with general aqueous waste due to the chlorine substituent.

  • Labeling: Clearly label as "Contains Halogenated Heterocycle - Potential Bioactive."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56839077, Pyrrolo[2,1-f][1,2,4]triazin-4-amine. Retrieved from [Link]

  • Eastman, R. T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. Retrieved from [Link]

Sources

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